molecular formula C18H18N2O2 B5095863 2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine

Cat. No.: B5095863
M. Wt: 294.3 g/mol
InChI Key: LXGSJPHFGXKUIG-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine is a complex organic compound that features both a benzodioxole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the benzodioxole and indole moieties through a suitable linker, such as an ethanamine chain. This can be achieved using reductive amination or other coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole or indole rings.

    Reduction: Reduced forms of the compound, potentially leading to the opening of the benzodioxole ring.

    Substitution: Substituted derivatives with new functional groups attached to the indole or benzodioxole rings.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)ethanamine: Similar structure but with a phenylethyl group instead of an indole moiety.

    2-(1,3-benzodioxol-5-yl)-N-(1H-pyrrol-3-ylmethyl)ethanamine: Contains a pyrrole ring instead of an indole ring.

Uniqueness

2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine is unique due to the presence of both benzodioxole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-4-16-15(3-1)14(11-20-16)10-19-8-7-13-5-6-17-18(9-13)22-12-21-17/h1-6,9,11,19-20H,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGSJPHFGXKUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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